molecular formula C13H8Cl3N3O2 B2601369 N-(3-carbamoyl-4-chlorophenyl)-3,6-dichloropyridine-2-carboxamide CAS No. 1119220-89-1

N-(3-carbamoyl-4-chlorophenyl)-3,6-dichloropyridine-2-carboxamide

Cat. No.: B2601369
CAS No.: 1119220-89-1
M. Wt: 344.58
InChI Key: QCAZTFWNBBQWFU-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4-chlorophenyl)-3,6-dichloropyridine-2-carboxamide is a chemical compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4-chlorophenyl)-3,6-dichloropyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of 3-carbamoyl-4-chlorophenylboronic acid, which can then be coupled with 3,6-dichloropyridine-2-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4-chlorophenyl)-3,6-dichloropyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler amide or amine derivative.

Scientific Research Applications

N-(3-carbamoyl-4-chlorophenyl)-3,6-dichloropyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4-chlorophenyl)-3,6-dichloropyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-carbamoyl-4-chlorophenyl)-3,6-dichloropyridine-2-carboxamide is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

N-(3-carbamoyl-4-chlorophenyl)-3,6-dichloropyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3N3O2/c14-8-2-1-6(5-7(8)12(17)20)18-13(21)11-9(15)3-4-10(16)19-11/h1-5H,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAZTFWNBBQWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=N2)Cl)Cl)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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